molecular formula C7H10N2OS B13988056 N,2,4-Trimethylthiazole-5-carboxamide

N,2,4-Trimethylthiazole-5-carboxamide

Cat. No.: B13988056
M. Wt: 170.23 g/mol
InChI Key: NGOZVAMPWSNGOK-UHFFFAOYSA-N
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Description

N,2,4-Trimethylthiazole-5-carboxamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,4-Trimethylthiazole-5-carboxamide typically involves the reaction of 2,4-dimethylthiazole-5-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of dehydrating agents like phosphorus pentoxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N,2,4-Trimethylthiazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiazole derivatives .

Scientific Research Applications

N,2,4-Trimethylthiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,2,4-Trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,4-Trimethylthiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring, which can significantly influence its biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

N,2,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C7H10N2OS/c1-4-6(7(10)8-3)11-5(2)9-4/h1-3H3,(H,8,10)

InChI Key

NGOZVAMPWSNGOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NC

Origin of Product

United States

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